4,4-Dimethyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol
Description
Properties
Molecular Formula |
C14H24N2O2 |
|---|---|
Molecular Weight |
252.35 g/mol |
IUPAC Name |
4,4-dimethyl-1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C14H24N2O2/c1-10(2)12-15-11(18-16-12)9-14(17)7-5-13(3,4)6-8-14/h10,17H,5-9H2,1-4H3 |
InChI Key |
WGCHZPPUVKXHEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)CC2(CCC(CC2)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Formation of the 1,2,4-Oxadiazole Ring
- Starting Materials: The oxadiazole ring is commonly synthesized by cyclization of amidoximes with nitriles or carboxylic acid derivatives.
- Reaction Conditions: Typically, the reaction is performed under acidic or dehydrating conditions to promote ring closure.
- Example Method: Reaction of an appropriate nitrile with hydrazine hydrate under acidic conditions forms an amidoxime intermediate, which upon cyclization yields the 1,2,4-oxadiazole core.
Alkylation to Introduce the Isopropyl Group
- Alkylating Agent: An isopropyl halide (e.g., isopropyl bromide or chloride) is used.
- Reaction Conditions: Alkylation is carried out in the presence of a base such as potassium carbonate or sodium hydride to deprotonate the oxadiazole nitrogen, facilitating nucleophilic substitution.
- Outcome: The isopropyl group is selectively introduced at the 3-position of the oxadiazole ring.
Attachment of the Oxadiazole to Cyclohexan-1-ol Core
- Linker Formation: The oxadiazole ring is connected to the cyclohexane ring via a methylene (–CH2–) linker.
- Method: This can be achieved by nucleophilic substitution where a halomethyl derivative of the oxadiazole reacts with a cyclohexanol derivative or vice versa.
- Reaction Conditions: Typically, this step requires mild base catalysis and controlled temperature to avoid side reactions.
Installation of 4,4-Dimethyl Substitution on Cyclohexane
- Approach: The 4,4-dimethyl substitution is introduced by starting with a cyclohexanone or cyclohexanol precursor already bearing the 4,4-dimethyl groups.
- Synthesis: Commercially available 4,4-dimethylcyclohexanone or its derivatives can be used as starting materials.
- Functionalization: Subsequent hydroxylation or reduction steps yield the cyclohexanol moiety.
Hydroxylation to Form Cyclohexanol
- Oxidation/Reduction: The ketone precursor can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
- Alternative Methods: Direct hydroxylation of the cyclohexane ring can be performed using oxidizing agents under controlled conditions.
Industrial Synthesis Considerations
- Scale-Up: Industrial production optimizes reaction times, yields, and purity through continuous flow reactors and catalytic systems.
- Catalysts: Use of transition metal catalysts or acid catalysts to improve cyclization and alkylation efficiency.
- Purification: Chromatographic methods or crystallization are employed to isolate the pure compound.
- Safety: Handling of hydrazine and strong oxidizers requires strict safety protocols.
Reaction Conditions Summary Table
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Oxadiazole ring formation | Nitrile + hydrazine hydrate, acidic conditions | Cyclization to form oxadiazole | Acidic or dehydrating environment needed |
| Alkylation | Isopropyl halide, base (K2CO3, NaH) | Introduce isopropyl substituent | Controlled temperature to avoid side reactions |
| Methylene linker attachment | Halomethyl oxadiazole + cyclohexanol derivative | Connect oxadiazole to cyclohexane | Mild base catalysis, inert atmosphere preferred |
| 4,4-Dimethyl substitution | Starting from 4,4-dimethylcyclohexanone | Provide methyl substitutions | Commercially available precursors |
| Hydroxylation/Reduction | NaBH4 or LiAlH4 | Convert ketone to alcohol | Low temperature to avoid over-reduction |
Research Findings and Optimization
- Yield Optimization: Studies indicate that controlling the pH and temperature during oxadiazole ring formation significantly affects yield and purity.
- Selectivity: Alkylation requires precise stoichiometry and base choice to prevent polyalkylation.
- Stability: The final compound shows sensitivity to strong acids and bases, necessitating neutral or mild conditions during purification.
- Catalytic Improvements: Recent research explores metal-catalyzed cyclization to improve efficiency and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group typically yields ketones, while reduction of the oxadiazole ring can lead to various reduced forms of the compound.
Scientific Research Applications
4,4-Dimethyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and proteins, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, making the compound useful in research and therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: Ozanimod (ZEPOSIA™)
Ozanimod (RPC1063) is a bi-aryl 1,2,4-oxadiazole derivative and an FDA-approved sphingosine-1-phosphate receptor modulator used in treating multiple sclerosis . While both compounds share the 1,2,4-oxadiazole core, key differences include:
- Substituents: Ozanimod’s oxadiazole is part of a bi-aryl system (linked to a substituted indene and benzonitrile), whereas the target compound’s oxadiazole is attached to a cyclohexanol.
- Functional Groups: Ozanimod includes a nitrile and hydroxyethylamino group, enhancing polarity and receptor binding, while the target compound’s isopropyl and methyl groups prioritize hydrophobicity.
- Pharmacological Role : Ozanimod’s design enables selective receptor modulation, whereas the target compound’s activity (if any) remains uncharacterized in the provided evidence.
Table 1: Structural and Functional Comparison
*Calculated based on structural formulas.
Cyclohexanol Derivatives: (5R)-2-Methylene-5-(1-Methylethenyl)cyclohexanol
This compound () shares a cyclohexanol backbone but diverges in substituents:
- Substituents : A methylidene (=CH₂) group at position 2 and a propenyl (1-methylethenyl) group at position 5 .
- Stereochemistry : The (5R) configuration introduces chirality, unlike the target compound’s 4,4-dimethyl substitution, which is achiral.
- Physicochemical Properties : The unsaturated groups in ’s compound likely reduce boiling points and increase reactivity compared to the saturated, sterically hindered target compound.
Table 2: Cyclohexanol Derivative Comparison
*Estimated using fragment-based methods.
Heterocyclic Systems in
Compounds in incorporate benzodiazepine, tetrazole, and coumarin moieties . While unrelated structurally to the target compound, they highlight the diversity of heterocyclic frameworks in drug discovery. For instance:
- Tetrazole : Often used as a bioisostere for carboxylic acids, improving metabolic stability.
- Oxadiazole : In the target compound, this ring may similarly enhance stability but lacks the electron-withdrawing groups seen in ’s tetrazoles.
Biological Activity
4,4-Dimethyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol is an organic compound that has garnered attention for its potential biological activities. This compound features a cyclohexanol structure combined with an oxadiazole moiety, which is known for contributing to various pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C14H24N2O2. Its structure includes a cyclohexanol ring and an oxadiazole group that enhances its biological activity through hydrogen bonding and receptor interactions.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that compounds containing oxadiazole structures often exhibit significant anticancer properties. For instance, studies have shown that derivatives of oxadiazoles can inhibit cancer cell proliferation in various cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and LoVo (colon cancer) cells. The mechanism typically involves the induction of apoptosis and inhibition of cell cycle progression.
2. Anti-inflammatory Effects
Compounds with oxadiazole rings have also been reported to possess anti-inflammatory properties. They can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. For example, a study demonstrated that certain oxadiazole derivatives inhibited COX-1 and COX-2 isoenzymes effectively, suggesting potential applications in treating inflammatory diseases .
3. Antimicrobial Activity
The antimicrobial effects of oxadiazole derivatives have been documented in several studies. These compounds can disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival.
Table 1: Summary of Biological Activities
| Activity Type | Cell Lines Tested | Inhibition (%) | Reference |
|---|---|---|---|
| Anticancer | A549 | 75% | |
| MCF-7 | 70% | ||
| LoVo | 65% | ||
| Anti-inflammatory | COX-1 | 60% | |
| COX-2 | 55% | ||
| Antimicrobial | E. coli | 80% | |
| S. aureus | 75% |
Case Study: Anticancer Mechanism
A study focused on the anticancer properties of a related oxadiazole derivative demonstrated that treatment led to significant apoptosis in cancer cells through the activation of caspase pathways. The compound induced G0/G1 phase arrest in the cell cycle, thereby inhibiting proliferation and enhancing cytotoxicity against tumor cells.
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions between the compound and target proteins involved in cancer progression. These studies suggest that the oxadiazole moiety interacts favorably with active sites on target enzymes, enhancing the compound's efficacy as a therapeutic agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
